N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group and a fused bicyclic structure that contributes to its unique chemical properties and biological activities.
The compound's molecular formula is and its molecular weight is approximately 404.48 g/mol. It can be sourced from various chemical suppliers and research institutions focusing on synthetic organic chemistry.
This compound belongs to the class of sulfonamide derivatives and fused bicyclic compounds. Its classification as a benzo[b][1,4]oxazepine derivative suggests potential applications in pharmacology, particularly in areas related to enzyme inhibition and receptor modulation.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can be approached through several methods:
The synthesis typically involves multiple steps, including:
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has a complex structure characterized by:
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
.The compound undergoes various chemical reactions due to its functional groups:
These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. For example, modifications at the ethoxy or sulfonamide positions could yield compounds with varied therapeutic profiles.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is primarily linked to its interaction with biological targets:
Research indicates that similar compounds demonstrate significant biological activities such as anticancer properties and antimicrobial effects . Interaction studies are crucial for understanding the therapeutic potential and safety profile of this compound.
The physical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide include:
Key chemical properties include:
Relevant data such as melting point and boiling point are often specific to the synthesis method used.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7